

Physicochemical Properties of Aminophenyl Piperazinone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1-(3-Aminophenyl)piperazin-2-one*

Cat. No.: B581201

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of aminophenyl piperazinone derivatives, a class of compounds with significant potential in drug discovery. Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of safe and effective therapeutics. This document outlines key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Core Physicochemical Properties

The aminophenyl piperazinone scaffold is a versatile platform in medicinal chemistry. Modifications to this core structure can significantly influence its physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. Key properties include solubility, lipophilicity (LogP/LogD), and ionization constant (pKa).

Data Presentation

The following table summarizes key physicochemical properties for a representative set of hypothetical aminophenyl piperazinone derivatives. These values illustrate the typical range and variation seen within this chemical class and serve as a guide for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Compound ID	Substitution (R)	Molecular Weight (g/mol)	Melting Point (°C)	Solubility (µg/mL at pH 7.4)	cLogP	pKa (basic)
APZ-001	H	205.25	155-158	50	1.8	7.2
APZ-002	4-Cl	239.70	178-181	15	2.5	6.8
APZ-003	4-F	223.24	162-165	40	2.0	7.0
APZ-004	4-CH ₃	219.28	160-163	65	2.2	7.5
APZ-005	4-OCH ₃	235.28	171-174	30	1.9	7.3
APZ-006	3-Cl	239.70	175-178	20	2.6	6.7
APZ-007	3-F	223.24	159-162	45	2.1	6.9
APZ-008	2-Cl	239.70	182-185	10	2.4	6.5

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the impact of substitution on physicochemical properties.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

- Preparation of Saturated Solution: An excess amount of the solid aminophenyl piperazinone derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed, screw-cap vial.[\[1\]](#)
- Equilibration: The vials are agitated in a constant temperature water bath or incubator (typically at 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[2\]](#)

- Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration through a low-binding filter (e.g., 0.22 μ m PVDF) or centrifugation at high speed to separate the undissolved solid.[3]
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
- Calibration: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.

Lipophilicity (LogP) Determination (Reverse-Phase HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Methodology:

- System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6]
- Standard Selection: A set of reference compounds with known LogP values is selected to calibrate the system.[7]
- Chromatographic Analysis: The aminophenyl piperazinone derivative and the reference compounds are injected into the HPLC system, and their retention times (t_R) are recorded. [7]
- Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the void time of the column.
- Correlation and LogP Determination: A linear regression analysis is performed by plotting the logarithm of the capacity factor ($\log k'$) of the reference compounds against their known LogP

values. The LogP of the test compound is then calculated from its log k' value using the resulting regression equation.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of a compound at different pH values. Potentiometric titration is a precise method for this measurement.[8]

Methodology:

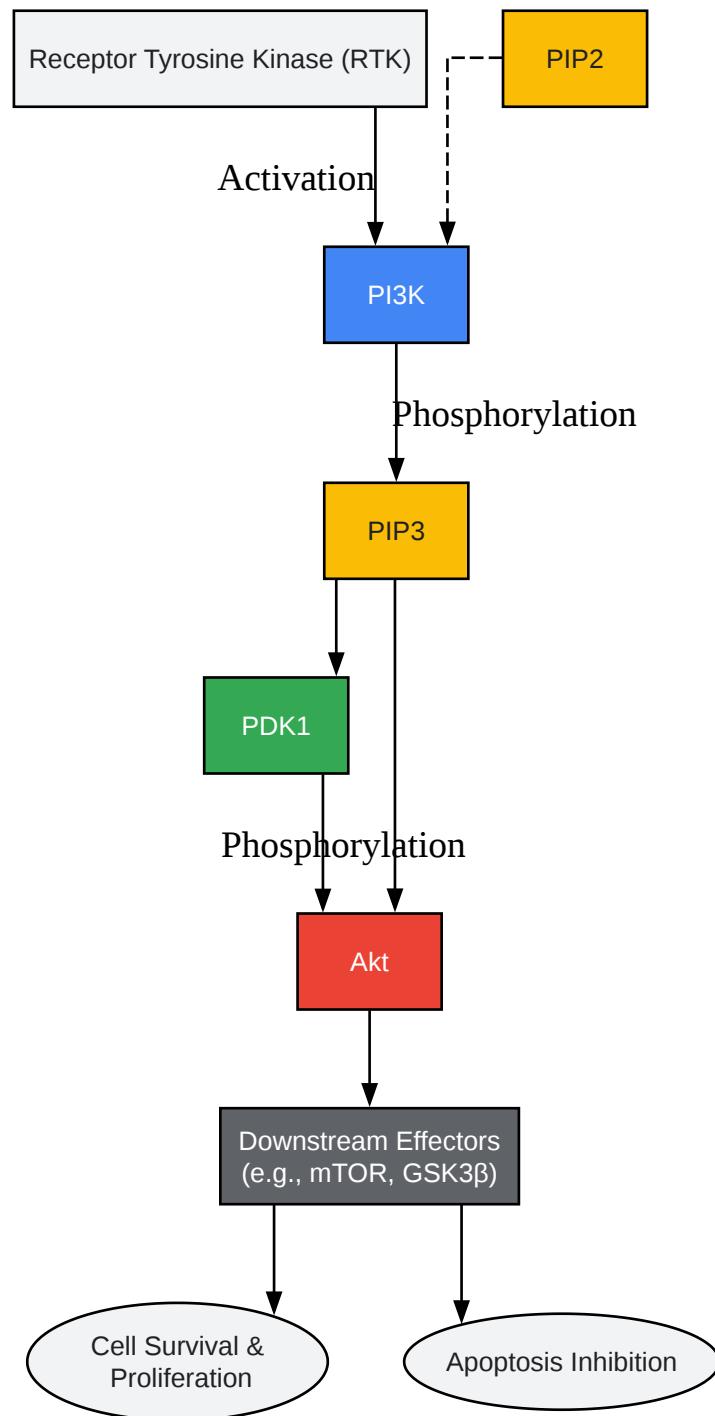
- **Solution Preparation:** A precise amount of the aminophenyl piperazinone derivative is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[9]
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, accurate increments.[9]
- **pH Measurement:** The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.[9]
- **Data Analysis:** A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value is then calculated from the pH at the half-equivalence point(s). For complex titrations, derivative plots can be used to accurately determine the equivalence points.[10]

Biological Signaling Pathways

Certain piperazine derivatives have been found to exert their biological effects, particularly in oncology, by modulating key cellular signaling pathways.[11] A novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/Akt, Src family kinases, and BCR-ABL.[11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.

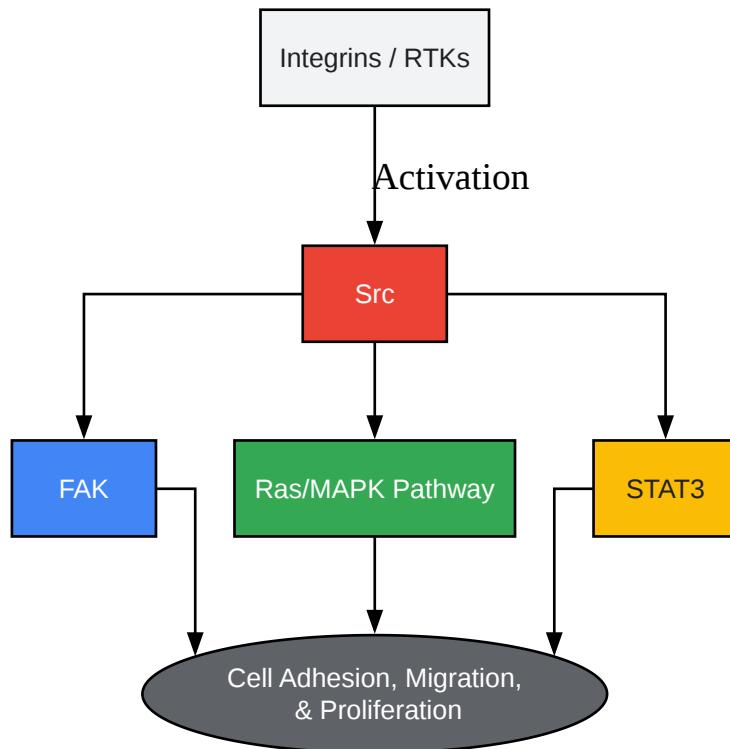


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Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Src Family Kinases Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, and differentiation.

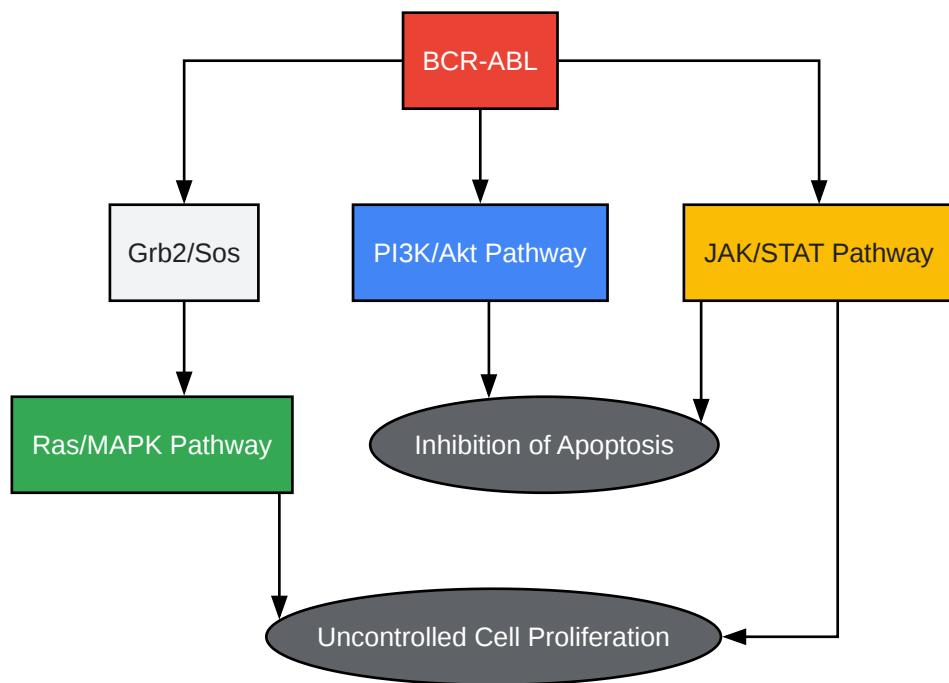


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Caption: Overview of the Src family kinase signaling cascade.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It activates several downstream pathways that promote cell proliferation and survival.

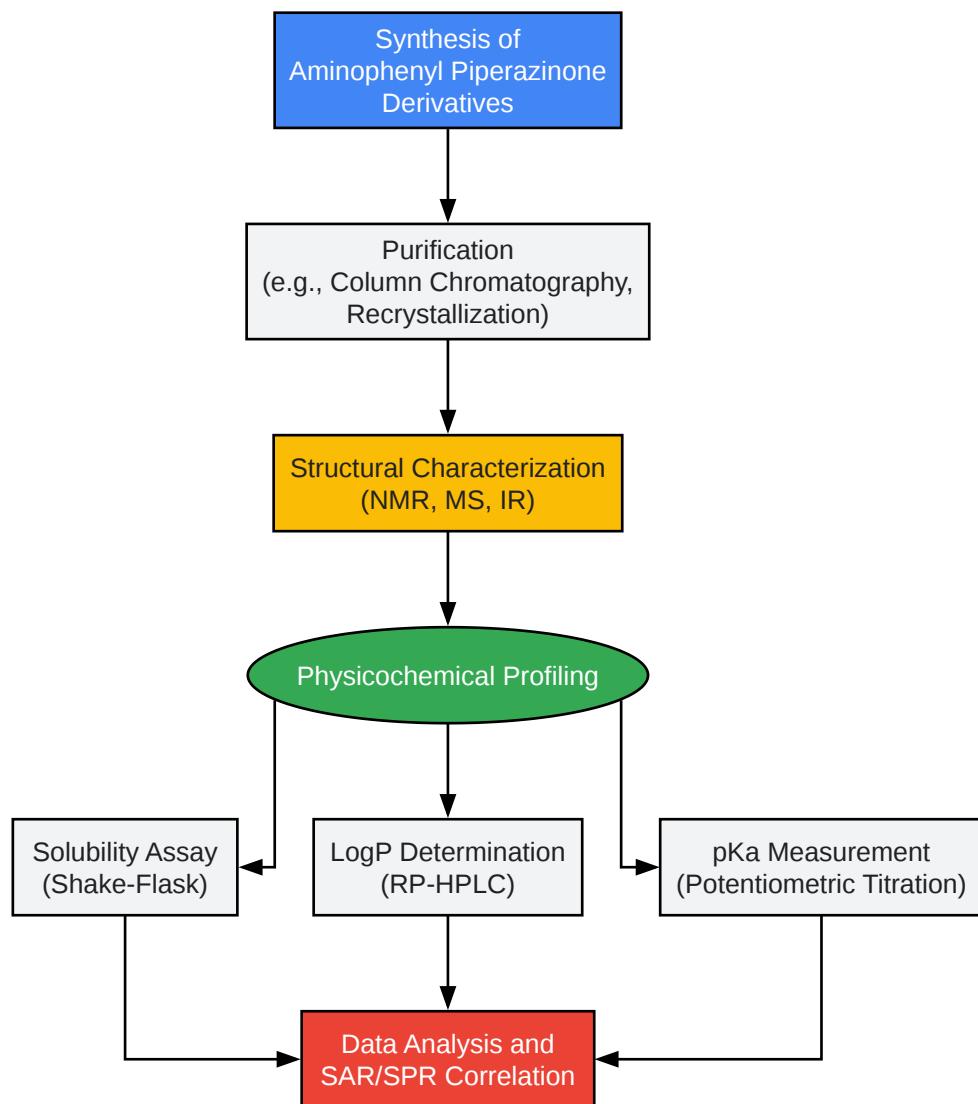


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Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel aminophenyl piperazinone derivatives.

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Caption: A standard workflow for the synthesis and physicochemical evaluation.

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